Evidence Scarcity: A Critical Appraisal of Public Domain Quantitative Data for Unsubstituted Pyrido[4,3-d]pyrimidine Cores
A rigorous search for peer-reviewed, quantitative head-to-head data for N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide (CAS 1706079-75-5) against a directly comparable, structurally defined analog or a standard reference compound yields no results in the public domain. The compound is not the primary focus of published pharmacological studies. The closest class-level evidence comes from a 2018 study on 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate derivatives, a closely related but distinct chemotype, which established the scaffold's potential for EGFR inhibition [1]. This critical data gap is itself a key differentiator: the compound we offer provides a unique opportunity to generate novel, proprietary SAR data on a clean, under-explored core, avoiding the crowded intellectual property space of pre-optimized kinase inhibitors. The absence of documented off-target activity or toxicity for this specific core is a blank slate advantage for researchers.
| Evidence Dimension | Kinase Inhibition (Class-Level Proof of Concept for Scaffold) |
|---|---|
| Target Compound Data | No direct quantitative data available for target compound. |
| Comparator Or Baseline | 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (Compound 5a) in the study by Archiv der Pharmazie, 2018 [1]. |
| Quantified Difference | Not applicable (N/A). The comparator data (e.g., EGFR enzymatic IC50 = 14.8 nM for Compound 5a) provides class-level validation but cannot be directly attributed to the target compound due to different substitution patterns. |
| Conditions | EGFR enzymatic assay; A549, HT29, H460, H1975 cancer cell lines. |
Why This Matters
For scientific procurement, the value of this compound is strategic: it offers a defined, unencumbered starting point for generating novel SAR data, in contrast to purchasing a pre-optimized analog that comes with pre-existing biological bias and a potentially congested patent landscape.
- [1] Archiv der Pharmazie, 2018, 351(9), e1800110. Synthesis and antitumor evaluation of novel 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate derivatives as potential EGFR inhibitors. View Source
